KCC 07 is an MBD2 (Methyl-CpG-binding domain protein 2) inhibitor that prevents binding of MBD2 to methylated DNA and activates brain specific angiogenesis inhibitor 1 (BAI1)/p53 signaling.
Compound Description: These compounds contain a thiazolidinone ring attached to a thiazole ring, which in turn is substituted with a naphthyl group. They exhibit antihyperglycemic activity, evidenced by their ability to lower blood glucose levels in normal and alloxan-induced diabetic rats. []
Relevance: The presence of a thiazole ring is a significant structural similarity to 3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol. Both classes feature aryl substitutions on the thiazole ring, highlighting a potential area of interest for exploring structure-activity relationships. The research on these derivatives suggests that modifications to the thiazole ring system could impact biological activity, potentially influencing the activity of 3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol as well.
Compound Description: This compound, containing a thiazole ring linked to a propanoic acid moiety via an amine group, demonstrated plant growth-promoting properties, specifically in rapeseed. It increased seed yield and oil content, suggesting potential agricultural applications. []
Relevance: The structure shares the central thiazole ring with 3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol. The presence of a phenyl group directly attached to the amine nitrogen, similar to the target compound's phenol group, further emphasizes their structural connection.
Compound Description: This compound, investigated for its potential as a Pim-1 kinase inhibitor in cancer treatment, features a thiazole ring system. Its molecular structure, electronic properties, and vibrational spectra were studied using density functional theory (DFT) calculations alongside experimental techniques. []
Relevance: This compound, like 3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol, incorporates a thiazole ring, showcasing the significance of this heterocycle in medicinal chemistry and biological activity. Although the substitutions and overall structure differ, the shared thiazole ring suggests potential similarities in their chemical behavior and interactions with biological targets.
Compound Description: Crystal structure analysis revealed that this compound's crystal packing is stabilized by C—H⋯π hydrogen bonds and π–π interactions. Its intermolecular interactions were quantified using Hirshfeld surface analysis. []
Relevance: This compound shares the 1,3-thiazol-2-amine core structure with 3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol. The variations in substituents, a naphthalene ring instead of a pyridine ring and different groups on the amino nitrogen, highlight the potential for structural modifications in influencing intermolecular interactions and potentially, biological activity.
Compound Description: This compound is a prodrug of SR 121566, a non-peptide fibrinogen receptor antagonist, demonstrating potent antithrombotic activity. It inhibits platelet aggregation by antagonizing the binding of fibrinogen to the platelet fibrinogen receptor (GpIIb-IIIa). []
Relevance: Although structurally distinct from 3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol, SR 121787 shares the presence of a thiazole ring. This highlights the significance of this heterocycle in designing molecules with diverse biological activities, including antithrombotic properties, and suggests potential avenues for exploring the pharmacological profile of 3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol beyond its potential antimicrobial activity.
Compound Description: This compound is a Schiff base that exhibits antibacterial activity. The study found that the manganese complex of PTSA exhibited enhanced antibacterial activity compared to the free ligand, highlighting the potential of metal complexes in drug development. []
Relevance: This compound, like 3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol, contains a thiazole ring and an amino group, albeit with different substituents. This structural similarity, particularly the presence of a nitrogen-containing group attached to the thiazole ring, suggests that 3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol could also be a potential ligand for metal complexation, which might influence its biological activity.
Compound Description: This series of Schiff base derivatives demonstrated antimicrobial and antitubercular activity. Some of the compounds showed significant activity against bacterial and fungal strains, including Mycobacterium tuberculosis, and exhibited low cytotoxicity against mouse embryonic fibroblasts. []
Relevance: This series, while structurally distinct from 3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol, emphasizes the potential of thiazole-containing compounds in developing new antimicrobial and antitubercular agents. This reinforces the importance of exploring the biological activity of 3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol, which also contains a thiazole ring.
Compound Description: This compound was studied for its potential as an anti-MRSA agent. Theoretical calculations and molecular docking studies revealed its potential to inhibit crucial MRSA proteins. []
Relevance: While structurally different from 3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol, CPTD shares the 1,3-thiazole core. The study's focus on a thiazole-containing compound as a potential antibiotic agent emphasizes the value of investigating similar structures, like 3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol, for their potential antimicrobial properties.
Compound Description: This antibacterial sulfa drug effectively inhibits carbon steel corrosion in acidic solutions, exhibiting good adsorption properties. Its adsorption behavior is best described by the Temkin isotherm model. []
Relevance: Like 3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol, sulfathiazole contains a 1,3-thiazol-2-amine moiety. This structural similarity, particularly the shared core structure, suggests potential similarities in their chemical behavior and interactions with metal surfaces. The research on sulfathiazole's corrosion inhibition properties highlights the diverse applications of thiazole-containing compounds and prompts further investigation into the potential applications of 3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol beyond its potential biological activity.
N-(4-phenyl-1,3-thiazol-2-yl)-N'-phenylureas
Compound Description: This series of compounds were synthesized and evaluated for their anti-inflammatory activity. Some compounds showed significant potency, and molecular docking studies revealed interactions with the p38 kinase active site. []
Relevance: Although structurally distinct from 3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol, this series emphasizes the therapeutic potential of thiazole-containing compounds, particularly in inflammation. This reinforces the importance of exploring the biological profile of 3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol, which shares the thiazole ring, for potential anti-inflammatory activity.
Compound Description: This series of bi-heterocyclic compounds, featuring both 1,3-thiazole and 1,3,4-oxadiazole rings, was explored for its therapeutic potential against Alzheimer's disease and diabetes. The study involved in-vitro enzyme inhibition assays and in-silico molecular docking studies. []
Relevance: This series, while incorporating an oxadiazole ring absent in 3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol, shares the 1,3-thiazol-2-amine core structure. The research highlights the potential of incorporating thiazole-containing motifs in designing molecules with multi-target activity profiles, suggesting further investigation into the therapeutic potential of 3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol beyond its potential antimicrobial activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Potent (pKi = 9.63) and highly selective 5-HT6 antagonist. Greater thsan 100-fold selective against other receptors. Reverses learning impairment in animal models. SB-742457 is an orally bioavailable antagonist of the serotonin (5-HT) receptor subtype 5-HT6 (Ki = 1.4 nM). SB-742457 (1 μM) also binds to 5-HT1B, 5-HT2A, 5-HT2B, and 5-HT2C receptors with high affinity. SB-742457 reduces 5-HT6 activation of Gs-mediated cAMP production in a concentration-dependent manner with an EC50 value of 21 nM in NG108-15 neuroblastoma cells. In vivo, SB-742457 (1.5 mg/kg, p.o.) reverses deficits in novel object recognition induced by scopolamine in rats. It also reverses age-induced impairments in spatial memory acquisition and retention in rats in the Morris water maze. SB-742457 (3.0 mg/kg, i.p.) reduces the number of licking bouts by 24% compared with control in rats trained to lick a glucose solution, indicating a role in satiety and obesity management. Intepirdine, also known as SB-742457, also known as RVT-101, is a selective 5-HT6 receptor antagonist with potential cognition, memory, and learning-enhancing effects. It was under development by GlaxoSmithKline for the treatment of Alzheimer's disease and demonstrated some preliminary efficacy in phase II clinical trials. SB742457 can reverse age-related declines in delayed non-match-to-sample performance (DNMS). SB742457 shows increasing pro-cognitive effects in patients with AD.
Intoplicine is a benzopyridoindole derivative with antineoplastic property. Intoplicine inhibits activities of both topoisomerase I and II via intercalating DNA helix, thereby hindering the movements of enzymes along DNA molecules during DNA transcription and replication, respectively. Furthermore, this agent stabilizes DNA-enzyme complexes during unwinding processes by both topoisomerases, leading to double- and single-stranded DNA breaks. Consequently, these effects bring about cell growth inhibition and apoptosis of tumor cells. Intoplicine is a pyridoindole. Intoplicine has been used in trials studying the treatment of Unspecified Adult Solid Tumor, Protocol Specific.
INU-152 is a novel pan-RAF inhibitor with potent anti-tumor activity in preclinical models of BRAFV600E mutant cancer. INU-152 inhibits all RAF isoforms and inhibits MAPK pathways in mutant BRAF cells. More importantly, INU-152 exhibits minimal paradoxical pathway activation in melanoma cells with mutant RAS. INU-152 exhibits anti-tumor activities in xenograft models carrying BRAF mutations
Inulicin is a sesquiterpene lactone obtained from Inula Japonica L. (Compositae). Natural product derived from plant source. Inulicin is a Natural inhibitor of the hyperplasia of neointima by modulating the balance of MMP-2 and TIMP-2.